Product packaging for 2,4-Dinitrophenyl benzoate(Cat. No.:CAS No. 1523-15-5)

2,4-Dinitrophenyl benzoate

Cat. No.: B14739770
CAS No.: 1523-15-5
M. Wt: 288.21 g/mol
InChI Key: HQRCXANPDFUQGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-Dinitrophenyl benzoate is a benzoate ester derivative featuring a 2,4-dinitrophenyl moiety. This compound is used in scientific research, particularly in studying reaction mechanisms. A primary research application of active esters like this compound is investigating acyl transfer reactions. These compounds serve as model substrates for probing nucleophilic substitution pathways. Research on analogous compounds, such as 2,4-dinitrophenyl furoates, has demonstrated their utility in elucidating the kinetics and mechanisms of reactions with oxygen nucleophiles, which typically proceed via an addition-elimination pathway where the initial nucleophilic attack is the rate-determining step . The 2,4-dinitrophenyl group acts as an excellent leaving group, facilitating these studies and allowing researchers to assess the effects of varying nucleophiles and acyl moieties on reaction kinetics . This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any personal use. Handle with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8N2O6 B14739770 2,4-Dinitrophenyl benzoate CAS No. 1523-15-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1523-15-5

Molecular Formula

C13H8N2O6

Molecular Weight

288.21 g/mol

IUPAC Name

(2,4-dinitrophenyl) benzoate

InChI

InChI=1S/C13H8N2O6/c16-13(9-4-2-1-3-5-9)21-12-7-6-10(14(17)18)8-11(12)15(19)20/h1-8H

InChI Key

HQRCXANPDFUQGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Preparative Routes for 2,4-Dinitrophenyl Benzoate (B1203000)

The principal method for synthesizing 2,4-dinitrophenyl benzoate is through the esterification of 2,4-dinitrophenol (B41442) with a suitable benzoylating agent. This reaction hinges on the formation of an ester linkage between the phenolic hydroxyl group of 2,4-dinitrophenol and the carbonyl carbon of the benzoyl group.

The formation of this compound is typically achieved by reacting 2,4-dinitrophenol with benzoyl chloride. chemguide.co.uklibretexts.org Due to the reduced nucleophilicity of the hydroxyl group in phenols compared to alcohols, direct esterification with carboxylic acids like benzoic acid is often slow and inefficient for preparative purposes. chemguide.co.uklibretexts.org Consequently, more reactive derivatives of benzoic acid, such as acyl chlorides, are preferred. libretexts.org

A common and effective procedure is the Schotten-Baumann reaction, which involves treating the phenol (B47542) with an acid chloride in the presence of an aqueous base, such as sodium hydroxide (B78521). chemguide.co.uklibretexts.org In this method, the phenol is first converted to the more nucleophilic sodium phenoxide salt by the base. chemguide.co.uklibretexts.org This phenoxide ion then readily attacks the electrophilic carbonyl carbon of benzoyl chloride. The reaction with benzoyl chloride can require vigorous shaking for a duration of approximately 15 minutes to yield the solid phenyl benzoate product. chemguide.co.uklibretexts.org

Another established method involves the use of a tertiary amine base, such as triethylamine (B128534) (Et₃N), in a non-aqueous solvent like chloroform (B151607) (CHCl₃). researchgate.net This approach facilitates the reaction between 2,4-dinitrophenol and the acid chloride, with the triethylamine acting as a scavenger for the hydrogen chloride (HCl) byproduct that is formed. researchgate.net This method has been successfully used for the synthesis of various 2,4-dinitrophenyl esters. researchgate.net

Table 1: Comparative Esterification Methods for Phenolic Esters

Method Base/Catalyst Solvent Key Features
Schotten-Baumann Sodium Hydroxide (NaOH) Water Phenol is converted to the more reactive phenoxide ion. chemguide.co.uklibretexts.org

| Amine-Catalyzed | Triethylamine (Et₃N) | Chloroform (CHCl₃) | Et₃N acts as an HCl scavenger. researchgate.net |

The synthesis of this compound is fundamentally dependent on the availability and purity of its two primary precursors: 2,4-dinitrophenol and a benzoylating agent, typically benzoyl chloride.

2,4-Dinitrophenol: This key reactant is most commonly prepared through the nitration of phenol. A highly selective method involves the nitration of phenol using nitric acid within an aqueous-alcoholic medium at the boiling point of the mixture, which can achieve yields as high as 80%. researchgate.net Other reported methods include nitration using a mixture of nitric acid and sulfuric acid, although controlling the extent of nitration to avoid the formation of trinitrophenol (picric acid) is critical. researchgate.net Alternative nitrating agents and conditions have also been explored to optimize the yield and selectivity for the desired 2,4-disubstituted product. researchgate.net

Benzoyl Chloride: This is the most common benzoylating agent used for this esterification. chemguide.co.uklibretexts.org It is commercially available and can be synthesized from benzoic acid by reaction with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Benzoyl chloride is significantly more reactive than benzoic acid itself, which is essential for achieving efficient esterification of phenols. chemguide.co.uklibretexts.org

Advanced Synthetic Approaches and Optimization Strategies

Research into the esterification of phenols has led to the development of more advanced and optimized synthetic routes that offer improvements in terms of yield, reaction time, and environmental impact.

One notable advancement is the use of solid catalysts under solvent-free conditions. Titanium dioxide (TiO₂) has been reported as a simple, efficient, and reusable catalyst for the esterification of various phenols with benzoyl chloride at room temperature (25°C). niscpr.res.in This method provides excellent yields, often exceeding 90%, without the need for a solvent, which simplifies the workup procedure and enhances the green credentials of the synthesis. niscpr.res.in The TiO₂ catalyst can be recovered and reused multiple times without a significant loss of activity. niscpr.res.in

Phase Transfer Catalysis (PTC) represents another powerful optimization strategy. The esterification of phenols with acid chlorides can be performed under PTC conditions using a catalyst like tetrabutylammonium (B224687) chloride in a biphasic system (e.g., aqueous NaOH and dichloromethane). researchgate.net This technique facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase, where it reacts with the acid chloride. This method is remarkably efficient, yielding nearly quantitative amounts of the ester product in very short reaction times (e.g., 5 minutes) at low temperatures (0°C). researchgate.net

Table 2: Advanced Synthesis Optimization

Strategy Catalyst/Reagent Conditions Advantages
Solid Catalyst Titanium Dioxide (TiO₂) Solvent-free, 25°C High yields, reusable catalyst, simple workup, environmentally friendly. niscpr.res.in

| Phase Transfer Catalysis | Tetrabutylammonium Chloride | Dichloromethane/aq. NaOH, 0°C | Rapid reaction (minutes), nearly quantitative yields. researchgate.net |

Elucidation of Reaction Mechanisms and Kinetics

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is the primary reaction pathway for esters like 2,4-dinitrophenyl benzoate (B1203000). masterorganicchemistry.com This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the leaving group, in this case, the 2,4-dinitrophenoxide ion. The specific mechanism can vary, generally proceeding through a stepwise addition-elimination pathway or, less commonly for this substrate, a concerted mechanism.

The most widely accepted mechanism for nucleophilic acyl substitution on 2,4-dinitrophenyl benzoate is the stepwise addition-elimination mechanism. masterorganicchemistry.com This pathway involves two distinct steps:

Addition: The nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.orgchemicalbook.com

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group (2,4-dinitrophenoxide). masterorganicchemistry.com

While the stepwise mechanism is common, a concerted mechanism is another possibility for nucleophilic acyl substitution. In a concerted reaction, the bond formation with the nucleophile and the bond cleavage with the leaving group occur simultaneously in a single transition state, without the formation of a stable intermediate. For highly reactive esters, the distinction between a stepwise pathway with a very short-lived intermediate and a truly concerted pathway can be subtle. psu.edu However, studies on the aminolysis of this compound in various solvents and with different amines predominantly support a stepwise process involving a tetrahedral intermediate rather than a concerted one. koreascience.krpsu.edu In some related systems, such as the hydrazinolysis of 2,4-dinitrophenyl acetate, a concerted mechanism has been proposed. ccsenet.orgsemanticscholar.org

The existence and stability of a zwitterionic tetrahedral intermediate (T±) are central to the stepwise mechanism for reactions of this compound. scispace.comkoreascience.krpsu.edu Evidence for this intermediate is primarily derived from kinetic studies, particularly the observation of curved Brønsted-type plots in aminolysis and pyridinolysis reactions. scispace.comkoreascience.krrsc.orgrsc.org

A curved Brønsted plot, which correlates the logarithm of the rate constant with the pKa of the nucleophile, suggests a change in the rate-determining step (RDS) of the reaction. koreascience.krpsu.edu

For weakly basic nucleophiles, the breakdown of the tetrahedral intermediate to form products (k₂) is faster than its breakdown back to reactants (k₋₁), making the initial nucleophilic attack (k₁) the RDS.

For strongly basic nucleophiles, the nucleophile becomes a poorer leaving group than the 2,4-dinitrophenoxide ion. Consequently, the expulsion of the leaving group (k₂) becomes the slower, rate-determining step.

This change in the RDS is a hallmark of a stepwise process involving a tetrahedral intermediate. scispace.comkoreascience.kr The center of this curvature (pKa°) provides information about the relative leaving abilities of the nucleophile and the leaving group from the intermediate.

Specific Reaction Class Investigations

The kinetics of the reactions of this compound with amines (aminolysis) and pyridines (pyridinolysis) have been extensively studied to probe the details of the nucleophilic acyl substitution mechanism.

The aminolysis of this compound has been shown to proceed through a zwitterionic tetrahedral intermediate, with the rate-determining step depending on the basicity of the attacking amine. koreascience.krpsu.edu Kinetic studies performed in 80 mol % H₂O/20 mol % DMSO show a downwardly curved Brønsted-type plot, confirming the change in RDS. psu.edu

Studies with primary and secondary amines show that while the mechanism remains the same, primary amines are generally less reactive than isobasic secondary amines. nih.gov This lower reactivity is attributed to a smaller rate constant for the initial nucleophilic attack (k₁). nih.gov

Table 1: Second-Order Rate Constants (kN) for the Reaction of this compound with Alicyclic Secondary Amines in 80 mol % H₂O/20 mol % DMSO at 25.0 °C psu.edu

AminepKakN (M-1s-1)
Piperidine11.02427
Piperazine9.80104
Morpholine8.6543.5
Piperazinium ion5.951.47

The reaction of this compound with a series of substituted pyridines (pyridinolysis) also provides strong evidence for a stepwise mechanism. In 80 mol % H₂O/20 mol % DMSO, the Brønsted-type plot for this reaction is curved, with the center of the curvature (pKa°) at 9.5. scispace.com This is consistent with a change in the rate-determining step from the breakdown of the tetrahedral intermediate to its formation as the basicity of the pyridine (B92270) increases. scispace.com

The influence of the nonleaving group is also evident in pyridinolysis. When comparing this compound (1) with 2,4-dinitrophenyl phenyl carbonate (2), the carbonate is found to be more reactive. scispace.com The pKa° for the carbonate is 8.5, a full pKa unit lower than for the benzoate. scispace.com This shift is attributed to the electron-withdrawing nature of the phenoxy group (PhO) in the carbonate compared to the phenyl group (Ph) in the benzoate, which leads to larger k₁ values for the carbonate's reactions. scispace.com

In a different solvent system (44 wt% aqueous ethanol), the pyridinolysis of 2,4-dinitrophenyl p-nitrobenzoate resulted in a straight Brønsted-type plot. rsc.orgrsc.org This contrasts with the curved plots often seen for other reactive esters, and the high pKa° value (>8.9) was explained by the significant electron-withdrawing power of the p-nitrobenzoyl non-leaving group. rsc.orgrsc.org This highlights how the interplay between the nucleophile, leaving group, nonleaving group, and solvent system dictates the finer details of the reaction kinetics and mechanism.

Table 2: Second-Order Rate Constants (kN) for the Reaction of this compound with Pyridines in 80 mol % H₂O/20 mol % DMSO at 25.0 °C scispace.com

PyridinepKakN (M-1s-1)
4-Aminopyridine11.3010.7
4-(Dimethylamino)pyridine10.371.91
4-Methylpyridine8.930.134
Pyridine8.000.0316
4-Acetylpyridine6.600.00447
Isoquinoline8.120.0355
3-Methylpyridine8.480.0631

Kinetic Studies and Rate Law Determinations

Kinetic studies are crucial for understanding the reaction rates and the factors that influence them. For this compound and related esters, these studies often involve determining the order of the reaction and the rate constants.

In many kinetic studies of this compound and its analogs, the reactions are carried out under pseudo-first-order conditions. scispace.comnih.gov This is achieved by using a large excess of one reactant, typically the nucleophile (e.g., pyridine or amine), which allows its concentration to be considered constant throughout the reaction. scispace.comnih.govlibretexts.orgyoutube.com The pseudo-first-order rate constant (kobsd) is then determined from the linear plot of ln(A∞ − At) versus time. scispace.com For example, the reactions of S-2,4-dinitrophenyl 4-substituted thiobenzoates with pyridines were studied under pseudo-first-order conditions by using an excess of the amine. nih.gov Similarly, the pyridinolysis of this compound and 2,4-dinitrophenyl phenyl carbonate followed pseudo-first-order kinetics in the presence of a large excess of pyridine. scispace.com

The reactions involving this compound are typically bimolecular nucleophilic substitution reactions (SN2), and their rates are described by second-order kinetics. libretexts.orglibretexts.org The second-order rate constant (kN or kapp) is a measure of the reaction's speed and is dependent on the concentration of both the ester and the nucleophile. libretexts.orgcdnsciencepub.comkoreascience.kr These constants are often determined spectrophotometrically. cdnsciencepub.comkoreascience.kr For the reaction of this compound with secondary cyclic amines in an aqueous solution containing 20 mole% DMSO, apparent second-order rate constants were measured. koreascience.kr The Brønsted-type plot for this reaction, which correlates the logarithm of the rate constant with the pKa of the nucleophile, shows a break, indicating a change in the rate-determining step with the basicity of the amine. koreascience.kr

The table below presents the second-order rate constants for the reaction of this compound (1) and 2,4-dinitrophenyl phenyl carbonate (2) with various Z-substituted pyridines. scispace.com

ZpKakN /M⁻¹s⁻¹ (for 1)kN /M⁻¹s⁻¹ (for 2)
4-O⁻11.309258830
4-NMe₂9.121093620
4-NH₂8.9393.73810
3,4-Me₂5.785.321250
4-Me5.534.58962
3-Me5.092.70802
H4.732.10760
3-Cl2.14-306
Data from reactions in 80 mol % H₂O/20 mol % DMSO at 25.0 ± 0.1 °C. scispace.com

Influence of Structural Parameters on Reactivity

The reactivity of this compound is significantly influenced by structural parameters, such as the presence of substituents on the aromatic rings.

The presence of nitro groups on the phenyl ring of this compound has a notable effect on its structural parameters and reactivity. nih.gov These effects are attributed to inductive and resonance effects. nih.gov In acyl transfer reactions of 2,4-dinitrophenyl 5-substituted-2-furoates, the reaction rates show a strong correlation with Hammett σ values, indicating a significant electronic effect of the acyl substituent. mdpi.com The Hammett ρ values were found to be between 3.18 and 3.56 for different phenoxide nucleophiles. mdpi.com This suggests that electron-withdrawing groups on the acyl moiety increase the reactivity of the ester towards nucleophilic attack.

The table below shows the Hammett ρ values for the reactions of 2,4-dinitrophenyl 5-substituted-2-furoates with various 4-substituted phenoxides. mdpi.com

Nucleophile (Z)ρ(x)
OCH₃3.18
CH₃3.25
H3.33
Cl3.45
CN3.56
Reactions performed in 20 mol% DMSO (aq) at 25.0 °C. mdpi.com

Non-Leaving Group Effects on Reactivity

The structure of the non-leaving group in this compound and its analogs plays a significant role in modulating the reactivity of the ester. This influence is primarily electronic, stemming from substituents on the benzoyl moiety.

Studies on the aminolysis of a series of 2,4-dinitrophenyl X-substituted benzoates have shown that the electronic nature of the substituent (X) in the non-leaving group can significantly impact reaction rates. nih.govnih.gov When the substituent is electron-donating, it can stabilize the ground state of the substrate through resonance interaction with the carbonyl group. This stabilization makes the substrate less reactive towards nucleophiles. nih.gov This effect is clearly demonstrated by the deviation of electron-donating groups from Hammett plots, while Yukawa-Tsuno plots, which account for resonance effects, show good linearity. nih.govnih.gov

A direct comparison between the reactivity of this compound and 2,4-dinitrophenyl 2-furoate in their reactions with alicyclic secondary amines highlights the impact of the non-leaving group's acidity. The furoate ester is consistently more reactive than the benzoate. osti.govresearchgate.net This enhanced reactivity is attributed, at least in part, to the greater acidity of 2-furoic acid (pKa = 3.16) compared to benzoic acid (pKa = 4.20). osti.govresearchgate.net Despite this difference in reactivity, detailed kinetic analysis revealed that the reaction mechanism and the ratio of the rate constants for the breakdown of the tetrahedral intermediate (k₂/k₋₁) remain identical for both esters. The higher reactivity of the furoate is entirely due to a larger rate constant for the initial nucleophilic attack (k₁). osti.govkoreascience.kr

The electronic effect of the substituent in the non-leaving group can also influence the rate-determining step of the reaction, particularly in pyridinolysis reactions. For the reaction of S-2,4-dinitrophenyl X-substituted thiobenzoates, increasing the electron-withdrawing strength of the acyl substituent (the non-leaving group) favors the expulsion of the pyridine nucleophile from the tetrahedral intermediate over the departure of the 2,4-dinitrobenzenethiolate leaving group. This shifts the pKₐ at the center of the curved Brønsted plot (pKₐ⁰) to higher values. nih.gov

Table 1: Effect of Non-Leaving Group on Reactivity and Brønsted Parameters

SubstrateReactionSolventKey FindingReference
2,4-Dinitrophenyl X-substituted benzoatesAminolysis with primary amines80 mol % H₂O / 20 mol % DMSOElectron-donating substituents in the non-leaving group decrease reactivity by stabilizing the ground state. nih.gov
2,4-Dinitrophenyl 2-furoate vs. This compoundAminolysis with secondary amines80 mol % H₂O / 20 mol % DMSOFuroate is more reactive due to the higher acidity of the non-leaving furoyl group, affecting the k₁ step. osti.govresearchgate.net
S-2,4-Dinitrophenyl X-substituted thiobenzoatesPyridinolysis44 wt % ethanol-waterElectron-withdrawing substituents on the acyl group increase the pKₐ⁰ value, indicating a change in the relative rates of intermediate breakdown. nih.gov

Steric and Electronic Factors in Transition States

The geometry and stability of the transition state in reactions involving this compound are governed by a combination of steric and electronic factors. These factors influence the reaction mechanism, determining whether it proceeds through a concerted pathway or a stepwise mechanism involving a tetrahedral intermediate.

In the aminolysis of this compound with secondary amines in the aprotic solvent acetonitrile (B52724), the reaction is proposed to follow a concerted mechanism. nih.gov A linear Brønsted-type plot with a βₙᵤ꜀ value of 0.40 suggests that the formation of the bond between the nucleophilic amine and the carbonyl carbon is only slightly advanced in the transition state. nih.gov Furthermore, a linear Yukawa-Tsuno plot for reactions with various X-substituted benzoates in this solvent system indicates that the electronic nature of the non-leaving group substituent does not alter the rate-determining step, which is consistent with a concerted process. nih.gov

Conversely, reactions carried out in aqueous solvent mixtures, such as 80 mol % H₂O/20 mol % DMSO, typically proceed through a zwitterionic tetrahedral intermediate (T⁺/⁻). nih.govosti.govresearchgate.net The transition state here is the one leading to this intermediate. The sensitivity of the reaction to the basicity of the nucleophile, as measured by the Brønsted coefficient (β), provides insight into the structure of this transition state. For the reaction of this compound with secondary cyclic amines, the Brønsted plot is biphasic, with β values of 0.67 for less basic amines and 0.44 for more basic amines. koreascience.krewha.ac.kr This break indicates a change in the rate-determining step, which is a hallmark of a stepwise mechanism. The magnitude of the β values reflects the degree of bond formation in the transition state.

Steric hindrance can also play a crucial role. While not extensively detailed specifically for this compound, general principles of nucleophilic substitution reactions show that increased steric bulk at the reaction center or on the nucleophile can raise the energy of the transition state, thereby slowing the reaction rate. nih.gov In the context of aminolysis, the nature of the amine (primary vs. secondary) affects reactivity, with primary amines being less reactive than isobasic secondary amines, an effect attributed to differences in the stability of the tetrahedral intermediate. nih.gov

Table 2: Electronic and Steric Parameters in Transition States

Reaction SystemParameterValueInterpretationReference
Aminolysis of this compound in MeCNβₙᵤ꜀0.40Little bond formation in the transition state; concerted mechanism. nih.gov
Aminolysis of this compound in 20 mol % DMSOβₐₚₚ (low pKₐ amines)0.67Break in Brønsted plot indicates a stepwise mechanism via a tetrahedral intermediate. koreascience.krewha.ac.kr
βₐₚₚ (high pKₐ amines)0.44
Pyridinolysis of S-2,4-dinitrophenyl thiobenzoates in 44 wt % ethanol-waterβ₁ (high pKₐ) / β₂ (low pKₐ)~0.3 / ~0.9Curved Brønsted plots consistent with a stepwise mechanism through a tetrahedral intermediate. nih.gov

Solvent Effects on Reaction Kinetics and Mechanisms

The solvent in which a reaction is conducted can profoundly influence both the rate of reaction and the operative mechanism by differentially solvating the reactants, transition states, and intermediates. wikipedia.org This is particularly evident in the nucleophilic substitution reactions of this compound.

Aqueous and Aprotic Solvent Systems

The mechanism of the aminolysis of this compound is highly dependent on the nature of the solvent system. A stark contrast is observed when comparing reactions in aqueous media to those in aprotic solvents.

In aqueous systems, such as 80 mol % H₂O/20 mol % DMSO or 44 wt % ethanol-water, the aminolysis and pyridinolysis of this compound and its thio-analogs consistently show kinetics that support a stepwise mechanism. nih.govnih.govkoreascience.kr This pathway proceeds through a distinct zwitterionic tetrahedral intermediate (T⁺/⁻). The evidence for this is the observation of curved or biphasic Brønsted-type plots, which indicate a change in the rate-determining step from the breakdown of the intermediate to its formation as the nucleophile's basicity increases. nih.govnih.gov The polar, protic nature of water is particularly effective at stabilizing the charged tetrahedral intermediate through hydrogen bonding and high dielectric constant, thus making it a viable, lower-energy pathway.

In contrast, when the reaction is carried out in an aprotic solvent like acetonitrile (MeCN), the mechanism shifts. nih.gov Studies have shown that the aminolysis of 2,4-dinitrophenyl X-substituted benzoates in MeCN proceeds through a concerted mechanism. nih.gov Although the amines used as nucleophiles are significantly more basic in MeCN than in water, the reaction rates are only slightly larger. nih.gov The change from a stepwise to a concerted mechanism is a direct consequence of the solvent's inability to effectively stabilize the zwitterionic intermediate that is central to the stepwise path in water. nih.gov Similarly, reactions in other aprotic solvents like toluene (B28343) show complex kinetics that can involve aggregation of the nucleophile, a phenomenon not typically observed in aqueous solutions. arkat-usa.org

Impact on Intermediate Stability

The stability of the zwitterionic tetrahedral intermediate (T⁺/⁻) is the critical factor dictating the reaction mechanism's dependence on the solvent.

In aqueous and other protic solvent systems, the highly polar water molecules and the potential for hydrogen bonding provide substantial stabilization for the charged T⁺/⁻ intermediate. wikipedia.org This stabilization lowers the activation energy for its formation, making the stepwise pathway kinetically accessible and often preferred.

In aprotic solvents such as acetonitrile, this stabilization is significantly diminished. nih.gov Aprotic solvents cannot act as hydrogen-bond donors and generally have lower dielectric constants than water, making them less effective at solvating charged species. wikipedia.org The reduced stability of the T⁺/⁻ intermediate in an aprotic environment raises its energy to a point where it is no longer a stable intermediate on the reaction coordinate. Consequently, the reaction bypasses this high-energy species and proceeds through a single, concerted transition state, leading directly from reactants to products. nih.gov This mechanistic shift is a classic example of how solvent choice can fundamentally alter the reaction pathway by controlling the stability of a key intermediate.

Table 3: Solvent Effects on Reaction Mechanism and Intermediates

Solvent SystemProposed MechanismIntermediate (T⁺/⁻) StabilityKinetic EvidenceReference
80 mol % H₂O / 20 mol % DMSOStepwiseHigh (Stabilized by H-bonding and polarity)Curved/biphasic Brønsted plots nih.govkoreascience.kr
Acetonitrile (MeCN)ConcertedLow (Poorly solvated in aprotic media)Linear Brønsted plot nih.gov
44 wt % Ethanol-WaterStepwiseHigh (Stabilized by protic solvent)Curved Brønsted plots nih.gov
TolueneComplex (Dimer nucleophile mechanism)Very LowParabolic dependence on amine concentration arkat-usa.org

Quantitative Structure Activity Relationships and Free Energy Correlations

Hammett Equation Applications

The Hammett equation, log(k/k₀) = σρ, is a fundamental tool for assessing the electronic influence of meta- and para-substituents in benzoic acid derivatives. wikipedia.org The substituent constant (σ) quantifies the electronic effect of a particular substituent, while the reaction constant (ρ) measures the sensitivity of a given reaction to these substituent effects. wikipedia.org

The reaction constant, ρ, is the slope of a Hammett plot and indicates the degree of charge development or loss at the reaction center in the transition state. wikipedia.org For reactions of 2,4-dinitrophenyl X-substituted benzoates with Z-substituted pyridines in a solvent mixture of 80 mol% H₂O and 20 mol% DMSO, the ρ values reveal a complex relationship. rsc.orgnih.gov The Hammett plots are not single straight lines but consist of two intersecting lines. rsc.orgnih.gov This results in two distinct ρ values: a large ρ value for substrates with electron-donating groups (EDG) in the benzoyl moiety and a smaller one for substrates bearing electron-withdrawing groups (EWG). rsc.orgnih.govresearchgate.net

Similarly, studies on the reactions of 2,4-dinitrophenyl benzoate (B1203000) with potassium aryloxides have shown that the ρ(X) value changes significantly, decreasing from 0.49 to -3.33 at 25°C as the substituent X on the aryloxide changes from electron-donating to electron-withdrawing. researchgate.net

Table 1: Hammett Reaction Constants (ρ) for Pyridinolysis of 2,4-Dinitrophenyl X-Substituted Benzoates This table is illustrative and based on the description of two distinct ρ values for EDG and EWG substituents.

Substituent Type in Benzoyl MoietyNature of ρInterpretation
Electron-Donating Group (EDG)LargeHigh sensitivity to substituent effects.
Electron-Withdrawing Group (EWG)SmallLower sensitivity to substituent effects.

Analysis of Hammett Plots (Linear and Non-Linear)

While many reactions exhibit linear Hammett plots, non-linearity often indicates a change in the reaction mechanism, a shift in the rate-determining step (RDS), or other complex electronic effects. wikipedia.org

In the pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates, the Hammett plots are characteristically non-linear, appearing as two intersecting straight lines. rsc.orgnih.govresearchgate.net This non-linearity is not attributed to a change in the RDS. rsc.orgnih.gov Instead, it is explained by the resonance stabilization of the ground state in substrates that have electron-donating groups. rsc.orgnih.gov These substrates are less reactive than predicted by their Hammett substituent constants, leading to the break in the plot. rsc.orgnih.gov The use of the Yukawa-Tsuno equation, which accounts for resonance effects, results in excellent linear correlations. rsc.orgnih.gov

In other systems, such as the reaction of 2,4-dinitrophenyl benzoate with potassium aryloxides in dimethylformamide (DMF), downward-curved Hammett plots are observed. researchgate.net This type of curvature is interpreted as evidence for a change in the rate-determining step within a stepwise mechanism, shifting as the electronic nature of the substituent on the nucleophile changes from electron-donating to electron-withdrawing. researchgate.net

Brønsted-Type Relationships

The Brønsted catalysis equation relates the rate constant of a reaction to the acidity (pKa) of the participating acid or base catalysts, or in this case, the basicity of the nucleophile. It provides insight into the degree of bond formation or cleavage in the transition state.

The shape of a Brønsted plot (log k vs. pKa) can reveal important details about the reaction mechanism.

For the pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates, the Brønsted-type plots are linear, with βnuc values (a measure of the sensitivity of the reaction rate to the nucleophile's basicity) ranging from 0.74 to 0.98. rsc.orgnih.govresearchgate.net A linear Brønsted plot suggests that the reaction proceeds through a consistent mechanism across the series of nucleophiles, in this case, a stepwise mechanism where the second step (breakdown of the tetrahedral intermediate) is the rate-determining step (RDS). rsc.orgnih.gov

In contrast, the reaction of this compound (DNPB) with secondary cyclic amines in an aqueous DMSO solution yields a curved or broken Brønsted plot. koreascience.kr The plot shows a break around a pKa of 9.1, with two different slopes (βapp values) for the low-basicity and high-basicity amines. koreascience.kr Such a curved plot is indicative of a change in the rate-determining step. koreascience.krcdnsciencepub.com For less basic amines, the formation of the tetrahedral intermediate is rate-determining, while for more basic amines, the breakdown of this intermediate becomes rate-limiting. koreascience.kr

The basicity of a nucleophile is a key factor governing its reactivity, a relationship quantified by the Brønsted coefficient (βnuc).

In the pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates, the large, positive βnuc values (0.74–0.98) indicate a significant degree of bond formation in the transition state. rsc.orgnih.gov It has been concluded that as the substituent X in the benzoyl group becomes more electron-withdrawing, the extent of bond formation in the transition state increases. rsc.orgnih.gov

For the reaction with secondary cyclic amines, where the Brønsted plot is curved, the mechanism is more complex. koreascience.kr The slope changes from a βapp value of 0.67 for less basic amines (pKa < 9.1) to 0.44 for more basic amines (pKa > 9.1). koreascience.kr Analysis of the microscopic rate constants reveals that the rate of nucleophilic attack (k₁) increases with amine basicity (βk1 = 0.43), while the rate of the reverse step (k₋₁) is less sensitive to basicity (βk-1 = -0.24). koreascience.kr The ratio of the rate constants for the breakdown versus formation of the intermediate (k₂/k₁) changes with amine basicity, confirming that the RDS is governed by the nucleophile's basicity. cdnsciencepub.com

Table 2: Brønsted Coefficients for Reactions of this compound This table compiles representative Brønsted values from the discussed studies.

NucleophileSolventPlot ShapeBrønsted Coefficient (β)Interpretation
Z-substituted Pyridines80% H₂O / 20% DMSOLinearβnuc = 0.74–0.98 rsc.orgnih.govRDS is the breakdown of the tetrahedral intermediate.
Secondary Cyclic Amines (pKa < 9.1)80% H₂O / 20% DMSOCurvedβapp = 0.67 koreascience.krRDS is the formation of the tetrahedral intermediate.
Secondary Cyclic Amines (pKa > 9.1)80% H₂O / 20% DMSOCurvedβapp = 0.44 koreascience.krRDS is the breakdown of the tetrahedral intermediate.

Enthalpy-Entropy Compensation and Isokinetic Relationships

Enthalpy-entropy compensation is a phenomenon observed in a series of related reactions where a change in the enthalpy of activation (ΔH‡) is linearly offset by a change in the entropy of activation (ΔS‡). researchgate.netmdpi.com This relationship can be indicative of a common mechanism and is often associated with an isokinetic relationship, where all reactions in a series have the same rate constant at a specific temperature known as the isokinetic temperature. researchgate.net

A study of the reactions of this compound with potassium aryloxides XC₆H₄O⁻K⁺ in a 50 mol% dimethylformamide (DMF)–50 mol% H₂O mixture revealed the existence of two distinct isokinetic series. researchgate.net One series corresponds to reactions with aryloxides bearing electron-donating substituents (EDS) and the other with those bearing electron-withdrawing substituents (EWS). researchgate.net This finding, derived from correlation analyses of relative rate constants and activation parameters (ΔΔН≠ and ΔΔS≠), suggests a consistent mechanism within each series but a shift in reactivity patterns between the two groups. researchgate.net

In a related context, the interaction between dinitrophenyl haptens and antibodies also shows enthalpy-entropy compensation, where non-linear van't Hoff plots indicate that the binding process is driven by enthalpy at low temperatures and increasingly by entropy at higher temperatures. nih.govnih.gov While not a reaction of the ester itself, this illustrates the thermodynamic principles often at play in systems involving the dinitrophenyl group.

Dissection of Microscopic Rate Constants (k1, k2/k-1 ratios)

The relationship between the macroscopic and microscopic rate constants is given by the equation:

kN = (k1k2)/(k-1 + k2)

This equation can be simplified under two conditions:

If the breakdown of the intermediate to products is much slower than its reversion to reactants (k2 « k-1), the formation of the intermediate is the rate-determining step (RDS), and the equation simplifies to kN = k1.

If the breakdown to products is much faster than the reversion (k2 » k-1), the breakdown of the intermediate is the RDS, and the equation becomes kN = (k1/k-1)k2.

By analyzing the Brønsted-type plots (log kN vs. pKa of the amine), which are often curved for the aminolysis of esters, it is possible to dissect kN into the microscopic rate constant for the formation of the tetrahedral intermediate (k1) and the ratio of the rate constants for the breakdown of the intermediate to products versus its return to reactants (k2/k-1). koreascience.krpsu.edu

Detailed Research Findings

Research on the aminolysis of this compound (referred to as 1 or 5a in various studies) with a series of secondary alicyclic amines in a solution of 80 mol % H2O/20 mol % DMSO at 25.0 °C has provided valuable data on these microscopic rate constants. koreascience.krpsu.edu

A key finding is that the Brønsted-type plots for these reactions are curved downwards. psu.eduresearchgate.net This curvature is indicative of a change in the rate-determining step (RDS) as the basicity of the attacking amine changes. koreascience.krpsu.edu For weakly basic amines, the breakdown of the tetrahedral intermediate (T±) is the RDS, while for strongly basic amines, the formation of the intermediate becomes rate-limiting. koreascience.krresearchgate.net

The dissection of the observed rate constants has revealed that for this compound, the value of k1 (the rate of formation of the tetrahedral intermediate) is influenced by steric factors. For instance, the presence of an ortho-nitro group in this compound leads to smaller k1 values compared to its isomer, 3,4-dinitrophenyl benzoate, due to steric hindrance. koreascience.kr

Conversely, the k2/k-1 ratio, which reflects the partitioning of the intermediate, is significantly affected by the leaving group's stability. The 2,4-dinitrophenoxide is a better nucleofuge (less basic) than 3,4-dinitrophenoxide, resulting in larger k2/k-1 ratios for the reactions of this compound. koreascience.kr

When comparing this compound with 2,4-dinitrophenyl 2-furoate, it was found that the k1 values were larger for the furoate ester. This increased reactivity is attributed, at least in part, to the higher acidity of 2-furoic acid compared to benzoic acid. psu.eduresearchgate.net Interestingly, the k2/k-1 ratios for the reactions of both esters were found to be identical, suggesting that the nature of the nonleaving group (benzoyl vs. 2-furoyl) does not impact the reaction mechanism or the partitioning of the tetrahedral intermediate. psu.eduresearchgate.net

The following data tables present the dissected microscopic rate constants for the aminolysis of this compound with various secondary alicyclic amines.

Data Tables

Table 1: Microscopic Rate Constants for the Reaction of this compound with Secondary Alicyclic Amines in 80 mol % H2O/20 mol % DMSO at 25.0 ± 0.1 °C koreascience.kr

AminepKak1 (M-1s-1)k2/k-1 (M-1)
Piperidine11.021451.10
3-Methylpiperidine10.80--
Piperazine9.8539.80.28
Morpholine8.6517.80.11
1-Piperazinecarboxaldehyde7.95--
N-Formylpiperazine7.9510.00.05
1-(2-Hydroxyethyl)piperazine7.65--
Piperazinium ion5.953.160.01

Note: Some values were not available in the cited literature.

Table 2: Comparison of Microscopic Rate Constants for the Aminolysis of this compound (1) and 2,4-Dinitrophenyl 2-furoate (2) psu.edu

AmineCompoundk1 (M-1s-1)k2/k-1 (M-1)
Piperidine1 1451.10
2 4271.10
Morpholine1 17.80.11
2 43.50.11
Piperazinium ion1 3.160.01
2 1.470.01

Advanced Spectroscopic Characterization in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful technique for elucidating the carbon framework of 2,4-Dinitrophenyl benzoate (B1203000). By analyzing the chemical shifts of the carbon atoms, one can confirm the molecular structure and the electronic environment of each carbon nucleus.

The ¹³C NMR spectrum of 2,4-Dinitrophenyl benzoate is expected to show distinct signals for each of the unique carbon atoms in the molecule. The electron-withdrawing nature of the nitro groups and the ester functionality significantly influences the chemical shifts. The carbon atom of the carbonyl group (C=O) is typically observed in the downfield region of the spectrum, characteristic of ester carbonyls. The carbons of the dinitrophenyl ring are also shifted downfield due to the deshielding effect of the attached nitro groups. In contrast, the carbons of the benzoate ring will appear in the aromatic region, with their precise shifts influenced by the ester linkage.

While a publicly available, fully assigned experimental spectrum is noted in databases such as SpectraBase, detailed peak assignments can be predicted based on the analysis of similar structures. nih.govchemicalbook.comdrugbank.com The predicted chemical shifts provide a valuable reference for the structural confirmation of synthesized this compound.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)160-170
C-O (Dinitrophenyl ring)145-155
C-NO₂ (Dinitrophenyl ring)140-150
Aromatic C-H (Dinitrophenyl ring)120-130
Aromatic C-H (Benzoate ring)128-135
Quaternary Carbon (Benzoate ring)125-130

Note: These are predicted values based on typical chemical shift ranges for similar functional groups and substituted aromatic rings. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy (e.g., FTIR)

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's covalent bonds.

The IR spectrum of this ester is dominated by several key absorption bands. A strong absorption peak corresponding to the C=O stretching vibration of the ester group is expected to appear in the region of 1730-1750 cm⁻¹. The presence of the two nitro groups gives rise to two distinct and intense stretching vibrations: the asymmetric (νas) and symmetric (νs) NO₂ stretching bands, typically observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.net

Additionally, the spectrum will show characteristic absorptions for the aromatic rings, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. The C-O stretching vibrations of the ester linkage will also be present, usually in the 1200-1300 cm⁻¹ range. An FTIR spectrum obtained using a KBr wafer has been reported for this compound. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C=O StretchEster1730 - 1750
Asymmetric NO₂ StretchNitro Group~1530
Symmetric NO₂ StretchNitro Group~1350
Aromatic C-H StretchAromatic Ring>3000
Aromatic C=C StretchAromatic Ring1400 - 1600
C-O StretchEster1200 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is an invaluable tool for monitoring the kinetics of reactions involving this compound, particularly its hydrolysis. The principle behind this application lies in the significant change in the UV-Vis absorption spectrum as the reaction proceeds.

The ester, this compound, absorbs in the UV region. However, its hydrolysis, especially under basic conditions, liberates the 2,4-dinitrophenolate (B1223059) ion. This phenolate (B1203915) ion is intensely yellow and exhibits strong absorption in the visible region of the electromagnetic spectrum, with a maximum absorbance (λ_max) typically around 360-420 nm, depending on the solvent and pH. semanticscholar.orgresearchgate.net

By monitoring the increase in absorbance at the λ_max of the 2,4-dinitrophenolate product over time, the rate of the hydrolysis reaction can be accurately determined. This method allows for real-time tracking of the reaction progress under pseudo-first-order conditions (where the concentration of the nucleophile, such as hydroxide (B78521), is in large excess). The data obtained can then be used to calculate the rate constant of the reaction. This technique is widely employed in studies of enzyme kinetics and the investigation of nucleophilic aromatic substitution mechanisms. semanticscholar.org

Application of Vibrational Spectroscopy in Molecular Structure Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, when coupled with computational methods like Density Functional Theory (DFT), provides a profound understanding of the molecular structure and bonding in this compound. While experimental IR provides information on functional groups, a detailed vibrational analysis allows for the assignment of each observed band to a specific normal mode of vibration.

Theoretical calculations, such as those using DFT, can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. researchgate.net By comparing the calculated vibrational spectrum with the experimental FTIR and Raman spectra, a detailed and reliable assignment of the fundamental vibrational modes can be achieved. This includes not only the characteristic stretching frequencies of the C=O, NO₂, and C-H bonds but also various bending, scissoring, and torsional modes that constitute the molecule's unique vibrational fingerprint.

This correlative approach is crucial for confirming the optimized geometry of the molecule and understanding how the electronic effects of the benzoate and dinitrophenyl moieties influence the vibrational properties of the ester linkage and the aromatic rings. Such analyses have been successfully applied to numerous related dinitro-substituted compounds, providing a robust framework for the structural elucidation of this compound. researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics and are employed to determine the electronic structure and properties of molecules. wiley.com These methods can be broadly categorized into semi-empirical, density functional theory (DFT), and ab initio approaches.

Density Functional Theory (DFT) has become a popular method for studying medium to large molecular systems due to its favorable balance of computational cost and accuracy. nih.govnih.gov In DFT, the electronic energy of a system is determined as a functional of the electron density. Studies on analogous compounds, such as phenyl benzoate (B1203000) and various nitrophenyl esters, provide a framework for understanding the potential outcomes of DFT calculations on 2,4-dinitrophenyl benzoate. nih.govnih.gov

A typical DFT study on this compound would involve the use of a hybrid functional, such as B3LYP, combined with a basis set like 6-31+G* or 6-311G**. nih.govsemanticscholar.org Such calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. For the related phenyl benzoate, DFT calculations using the B3LYP/6-31+G* level of theory have been performed to study its conformational space. nih.govresearchgate.net

Analyze Vibrational Spectra: Calculate harmonic vibrational frequencies to predict the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm structural assignments. For phenyl benzoate, these calculated spectra show excellent agreement with experimental results after applying scaling factors. researchgate.net

Investigate Conformational Energetics: Map the potential energy surface related to the rotation around key single bonds, such as the C-O-C ester linkage and the C-C bond connecting the phenyl rings to the ester group. Studies on phenyl benzoate have revealed that the energy barrier for rotation around the C(=O)-O bond is comparable to that of the C(=O)-C bond. nih.gov

Determine Electronic Properties: Calculate properties like the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. nih.govnih.gov

Table 1: Exemplary DFT-Calculated Properties for a Phenyl Ester Analog (Note: This data is illustrative, based on findings for similar compounds like phenyl benzoate, and represents the type of information a DFT study on this compound would yield.)

PropertyFunctional/Basis SetCalculated Value
C=O Bond LengthB3LYP/6-31+G~1.21 Å
C-O Ester Bond LengthB3LYP/6-31+G~1.39 Å
Rotational Barrier (C-O)B3LYP/6-31+G~5-6 kcal/mol
C=O Vibrational Freq.B3LYP/6-31+G~1750-1780 cm⁻¹ (scaled)

Ab initio molecular orbital theory refers to a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. wiley.com These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to solving the electronic Schrödinger equation. researchgate.net While computationally more demanding than DFT, they are valuable for benchmarking and for systems where DFT may be less reliable.

An ab initio study of this compound would typically involve:

Structural Optimization: Calculations at the MP2 level with basis sets like 6-311++G** can yield highly accurate geometric parameters that are in excellent agreement with experimental data from techniques like gas-phase electron diffraction. researchgate.net

Dipole Moment Calculation: Predicting the magnitude and orientation of the molecular dipole moment, which is crucial for understanding intermolecular interactions. For phenyl benzoate, the dipole moment's dependence on molecular conformation has been successfully modeled using ab initio methods. nih.govresearchgate.net

Reaction Energetics: Investigating the thermodynamics of reactions, such as hydrolysis or substitution, by calculating the energies of reactants, products, and intermediates. aps.org

Ab initio methods provide a foundational, first-principles approach to understanding the molecule, forming the basis for more advanced computational explorations. wiley.comyoutube.com

Transition State Modeling and Characterization

Understanding the mechanism of a chemical reaction requires the characterization of the transition state (TS)—the highest energy point along the reaction pathway. Computational chemistry is uniquely suited to locate and analyze these fleeting structures. For reactions involving this compound, such as nucleophilic aromatic substitution or ester hydrolysis, transition state modeling is crucial.

Studies on the reactions of similar 2,4-dinitrobenzene derivatives have shown that the mechanism can be concerted or stepwise, depending on the nucleophile and solvent. researchgate.netccsenet.org Computational modeling can differentiate between these pathways by:

Locating Saddle Points: Using algorithms to find the first-order saddle point on the potential energy surface that corresponds to the transition state.

Frequency Analysis: Confirming the identity of the transition state by ensuring it has exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Calculating Activation Barriers: Determining the energy difference between the reactants and the transition state to predict the reaction rate. For example, density functional calculations have been used to compute the activation barriers for SN2 and E2 reactions with high accuracy. umn.edu

Reaction Coordinate Analysis

Reaction coordinate analysis involves mapping the minimum energy path that connects reactants to products via the transition state. This analysis provides a detailed picture of the energetic and structural changes that occur throughout a chemical transformation. By plotting the energy as a function of the reaction coordinate (often defined by the breaking and forming of bonds), a reaction energy profile is generated.

For a reaction such as the hydrazinolysis of a 2,4-dinitrophenyl ester, the reaction coordinate analysis can reveal whether the rate-determining step is the formation of a zwitterionic intermediate (Meisenheimer complex) or the departure of the leaving group. researchgate.netccsenet.org This type of analysis provides deep mechanistic insights that guide the understanding of the compound's reactivity.

Molecular Dynamics Simulations (if applicable based on similar compounds)

While quantum chemical calculations typically focus on static, isolated molecules, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into the dynamic motions and interactions in condensed phases (e.g., liquid or solid).

For a molecule like this compound, MD simulations would be highly applicable for studying its behavior in solution or in a solid state. Research on similar compounds, such as phenyl-4-(4-benzoyloxy-)benzoyloxy-benzoate, has utilized MD simulations to model the crystal structure and investigate molecular motions in the nematic liquid crystal phase. tandfonline.comtandfonline.com These simulations were performed using force fields like AMBER and involved simulating a system of multiple molecules in a box under constant temperature and volume (NVT ensemble). tandfonline.com Such studies can reveal information about intermolecular packing, conformational flexibility, and phase transitions.

Electronic Structure and Reactivity Descriptors

From the results of quantum chemical calculations, several electronic structure descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a conceptual framework for understanding and predicting chemical behavior. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential onto the electron density surface of the molecule. It visually identifies regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). nih.gov For this compound, the areas around the nitro group oxygens would be expected to be highly negative, while the carbonyl carbon and the aromatic ring attached to the nitro groups would be positive.

Mulliken Atomic Charges: These calculations partition the total electron density among the atoms in a molecule, providing an estimate of the partial charge on each atom. This can help identify reactive sites.

Table 2: Common Reactivity Descriptors and Their Significance

DescriptorDefinitionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates propensity for electron donation
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates propensity for electron acceptance
HOMO-LUMO Gap ΔE = ELUMO - EHOMOCorrelates with chemical stability and low reactivity
Electrophilicity Index (ω) ω = (μ²)/(2η)Quantifies the ability of a molecule to accept electrons

Applications in Advanced Organic Synthesis and Methodology Development

Role as Activated Ester Substrates in Organic Transformations

The primary role of 2,4-dinitrophenyl benzoate (B1203000) in organic synthesis is that of an activated ester. The 2,4-dinitrophenoxy group is an excellent leaving group, a consequence of the stabilization of the resulting 2,4-dinitrophenoxide anion through resonance and the strong electron-withdrawing nature of the two nitro groups. This activation facilitates the nucleophilic acyl substitution by a wide range of nucleophiles under mild conditions.

Acyl transfer reactions are fundamental in organic chemistry, and activated esters like 2,4-dinitrophenyl benzoate are key players in these transformations. Studies on the acyl transfer reactions of similar systems, such as 2,4-dinitrophenyl furoates, have provided significant insights into the reaction mechanisms. These studies indicate that the reactions with amines proceed through a stepwise mechanism. mdpi.com The rate-determining step of this mechanism can shift depending on the basicity of the nucleophilic amine relative to the leaving group. mdpi.com

The reactivity of activated esters is crucial in applications like peptide synthesis, where the controlled formation of amide bonds is paramount. The use of active esters, including those with dinitrophenyl groups, helps to suppress racemization and epimerization, which are common side effects when using more aggressive coupling reagents. wikipedia.org While direct studies on this compound in peptide synthesis are not extensively documented in the provided results, the principles derived from related activated esters are directly applicable.

Utility in Esterification and Transesterification Reactions

Esterification, the formation of an ester from a carboxylic acid and an alcohol, and transesterification, the exchange of the alkoxy group of an ester, are pivotal reactions in organic synthesis. ncert.nic.insavemyexams.com this compound can participate in these reactions, primarily as an acyl donor in transesterification.

Due to its activated nature, the benzoyl group of this compound can be readily transferred to another alcohol in a transesterification reaction. This process is particularly useful when direct esterification of the target alcohol with benzoic acid is challenging. The reaction is driven by the formation of the stable 2,4-dinitrophenoxide leaving group.

Kinetic studies of base-catalyzed transesterification reactions, such as those in biodiesel production, highlight the importance of the catalyst and reaction conditions. researchgate.netmdpi.com While not directly involving this compound, these studies underscore the principles of acyl exchange that govern its utility. The efficiency of transesterification can be influenced by factors such as the nature of the catalyst (acidic or basic), the solvent, and the temperature.

Research on the esterification of nitrobenzoic acids has shown that direct esterification can be achieved under specific catalytic conditions. nih.gov This provides a comparative context for the utility of using an activated ester like this compound for introducing a benzoyl group, which can often proceed under milder conditions.

Design of Controlled Release Systems Utilizing Dinitrophenyl Esters

The concept of prodrugs, which are inactive or less active derivatives of a drug that are converted to the active form in the body, is a cornerstone of modern drug delivery. nih.gov Ester-based prodrugs are a common strategy to improve the physicochemical properties of a drug, such as solubility and permeability. researchgate.net The release of the active drug from an ester prodrug is typically triggered by enzymatic hydrolysis.

Dinitrophenyl esters have been explored in the context of prodrug design. For instance, a prodrug of 2,4-dinitrophenol (B41442) (DNP), a mitochondrial uncoupler, was developed to prevent neuronal damage. sjpas.com This demonstrates the potential of using the dinitrophenyl ester linkage for the controlled release of therapeutic agents. The rate of hydrolysis of the ester bond, and thus the release of the active compound, can be modulated by the electronic properties of the ester and the enzymatic environment.

While specific studies detailing the use of this compound in controlled release systems are not prevalent in the provided search results, the underlying principle of using an ester linkage to a dinitrophenyl group for controlled release is established. The cleavage of the ester bond in this compound would release benzoic acid and 2,4-dinitrophenol. This strategy could be hypothetically applied to design systems where the release of these moieties is desired at a specific rate.

Intermediates in Fine Chemical Production

Fine chemicals are pure, single substances produced in limited quantities and are often used as starting materials for specialty chemicals, particularly pharmaceuticals and agrochemicals. mdpi.comacs.org Organic intermediates are crucial in the multi-step synthesis of these complex molecules. nih.gov

2,4-Dinitrophenyl derivatives have a historical and ongoing role as intermediates in the chemical industry. For example, 2,4-dinitrophenol itself is a precursor for the synthesis of various aromatic amino and nitro derivatives, as well as dyes. researchgate.net The synthesis of dye intermediates often involves nitration and other functional group transformations of aromatic compounds. sjpas.comrroij.com

While direct, large-scale industrial processes starting from this compound are not explicitly detailed in the search results, its potential as an intermediate can be inferred from its chemical reactivity. The ability to transfer a benzoyl group or to be transformed into other functionalized dinitrophenyl derivatives makes it a plausible precursor in the synthesis of more complex molecules. For instance, the reaction of 2,4-dinitrophenylhydrazine (B122626) with benzoyl ester derivatives to form novel hydrazone compounds has been reported, showcasing the utility of dinitrophenyl moieties in building complex structures. The synthesis of formazan (B1609692) dyes has also involved intermediates derived from benzoic acid and dinitrophenyl groups. nih.gov

The production of pharmaceutical intermediates is a significant area where compounds like this compound could find application. mdpi.comacs.orgnih.gov The synthesis of active pharmaceutical ingredients (APIs) often involves the use of activated carboxylic acid derivatives to form amide or ester linkages.

Environmental Transformation Pathways and Analytical Research

Degradation Mechanisms of Related Nitroaromatic Esters and Phenols

The degradation of 2,4-Dinitrophenyl benzoate (B1203000) in the environment is governed by several chemical and biological processes. The presence of both an ester linkage and a dinitrophenyl group dictates its reactivity and susceptibility to various transformation pathways.

Hydrolysis is a primary abiotic degradation pathway for esters in aqueous environments, splitting the ester into its constituent carboxylic acid and alcohol. chemguide.co.uk For 2,4-Dinitrophenyl benzoate, this reaction would yield benzoic acid and 2,4-dinitrophenol (B41442). The rate of ester hydrolysis is significantly influenced by pH and the molecular structure of the compound.

The stability of esters can be affected by the electronic properties of their substituent groups. Electron-withdrawing groups, such as the nitro groups (-NO₂) present in the 2,4-dinitrophenyl moiety, increase the electrophilicity of the carbonyl carbon atom. This makes the ester more susceptible to nucleophilic attack by water or hydroxide (B78521) ions, thereby accelerating the rate of hydrolysis, particularly under alkaline conditions. dtic.mil Studies on other nitrate (B79036) and nitroaromatic esters have shown that electron-attracting properties increase the rate of hydrolysis. dtic.mil In contrast, the hydrolysis of 2,4-dinitroanisole (B92663) (DNAN), a related nitroaromatic compound, was found to be insignificant under typical environmental conditions. nih.gov

The general mechanism for ester hydrolysis can proceed through acid-catalyzed or base-mediated pathways.

Acid-Catalyzed Hydrolysis : This is a reversible reaction where the ester is heated with a dilute acid, such as hydrochloric or sulfuric acid, in an excess of water. chemguide.co.uk

Alkaline Hydrolysis : This reaction, involving hydroxide ions, is generally faster and effectively irreversible because the resulting carboxylic acid is converted to its carboxylate salt. chemguide.co.uk

Given the structure of this compound, it is anticipated to be more prone to hydrolysis than esters without strong electron-withdrawing groups.

Photolysis, or degradation by light, is another critical environmental fate process for many organic compounds, especially those containing chromophores like the nitroaromatic system. Nitroaromatic compounds are known to absorb light in the UV-visible spectrum, which can initiate photochemical reactions. nih.govnih.gov

The direct photolysis of related compounds like nitrophenols in aqueous solutions has been shown to produce various intermediates, including other nitrophenols, nitrohydroquinone, and nitrocatechol. nih.gov The process can also lead to the cleavage of the nitro group, forming nitrite (B80452) and nitrate ions. nih.gov The efficiency of photolysis, often expressed as a quantum yield, can be low for some nitroaromatics in water but can be significantly enhanced in the presence of photosensitizers or in organic matrices. nsf.gov For instance, the photolysis of 2,4-dinitrophenol (2,4-DNP) is much slower in water compared to organic solvents. nsf.gov

Advanced Oxidation Processes (AOPs), such as the UV/H₂O₂ system, are effective for the complete mineralization of nitroaromatic compounds. nih.gov The photolysis of 2,4-dinitrophenol has been studied, with research showing that its degradation is influenced by factors such as pH and light intensity. nih.gov In one study, a 70% removal of 2,4-DNP was achieved within 7 hours of irradiation in the presence of titanium dioxide (TiO₂) nanoparticles. nih.gov Another study using a Photo-Fenton process demonstrated 100% disappearance of 2,4-DNP within 40 minutes. researchgate.netasianpubs.org The photochemical fate of nitroaromatics can also depend on the physical state, with different products observed for degradation in solution versus semi-solid phases. nsf.gov

Table 1: Photolysis Data for Related Nitroaromatic Compounds

CompoundMatrixQuantum Yield (Φ)Photolysis LifetimeReference(s)
2,4-DinitrophenolWater8.1 x 10⁻⁵- nsf.gov
2,4-DinitrophenolOctanol2.0 x 10⁻³1.2 hours nsf.gov
4-NitrocatecholWater1.3 x 10⁻⁷- nsf.gov
4-NitrocatecholIsopropanol1.1 x 10⁻⁵- nsf.gov
4-NitrocatecholIsomalt Glass2.6 x 10⁻⁶24 days nsf.gov

Biodegradation is a key process that determines the ultimate fate of many organic pollutants in the environment. asm.org Microorganisms have evolved diverse enzymatic pathways to transform and, in some cases, completely mineralize recalcitrant compounds like nitroaromatics. asm.orgnih.gov These compounds can serve as sources of carbon, nitrogen, and energy for certain microbes. asm.org

The primary microbial strategies for degrading nitroaromatic compounds depend on the presence or absence of oxygen.

Anaerobic Transformation : Under anaerobic conditions, the most common pathway is the reduction of the nitro groups to amino groups. nih.gov This process proceeds through nitroso and hydroxylamino intermediates to form the corresponding amines. nih.gov For example, the reduction of 2,4-dinitroanisole (DNAN) by bacteria regioselectively produces 2-amino-4-nitroanisole and subsequently 2,4-diaminoanisole. nih.gov Similarly, gut microbiota can reduce nitroaromatic compounds to their corresponding amines. acs.org

Aerobic Transformation : In the presence of oxygen, bacteria can employ several strategies. These include oxidative removal of the nitro group via monooxygenase or dioxygenase enzymes, or reduction of the aromatic ring followed by elimination of a nitrite group. nih.gov Some bacteria can degrade 2,4-dinitrophenol (2,4-DNP) aerobically, using it as a sole source of carbon and nitrogen. researchgate.net For instance, Nocardioides sp. JS1661 can mineralize 2,4-dinitroanisole (DNAN) by first converting it to 2,4-dinitrophenol, which is then further degraded. researchgate.net

The biotransformation of the benzoate portion of the molecule is also well-documented. Benzoate is a common intermediate in the aerobic and anaerobic degradation of aromatic compounds and is typically metabolized through central pathways like the beta-ketoadipate pathway. nih.gov Engineered E. coli have also been shown to transform benzoate into other complex molecules. mdpi.com

Research on Advanced Analytical Methodologies for Detection and Quantification

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of this compound and its degradation products in environmental samples. The primary techniques employed are spectrophotometry and chromatography.

Spectrophotometry, particularly UV-Visible spectrophotometry, is a widely used technique for the quantitative analysis of compounds that absorb light. Nitroaromatic compounds, including 2,4-dinitrophenol, have strong absorbance in the UV-Vis region, making them suitable for this type of analysis. acs.org

Often, derivatization reactions are used to enhance sensitivity and selectivity. A common reagent for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes and ketones to form colored 2,4-dinitrophenylhydrazones that can be quantified spectrophotometrically. sjpas.combyjus.com While this compound itself is not a carbonyl compound, its degradation product, 2,4-dinitrophenol, can be analyzed directly or after a derivatization reaction. For example, methods have been developed for the determination of phenolic drugs by oxidation of DNPH and coupling the product with the target drug to form a colored chromogen. researchgate.net Spectrophotometric methods have also been developed for dopamine (B1211576) using DNPH, where the reaction produces an intensely colored azo derivative. turkjps.orgnih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of organic compounds in complex mixtures. It is the method of choice for analyzing many nitroaromatic compounds and their degradation products. epa.gov

In HPLC analysis, a sample is injected into a column containing a stationary phase, and a liquid mobile phase carries the components through the column at different rates, leading to separation. Detection is commonly achieved using a UV-Visible or Diode Array Detector (DAD), as nitroaromatic compounds are strong UV absorbers. scioninstruments.com For enhanced sensitivity and structural confirmation, HPLC can be coupled with mass spectrometry (HPLC-MS). nih.gov

Specific HPLC methods have been established for a wide range of related compounds:

Carbonyl Compounds : Method 8315A from the U.S. Environmental Protection Agency (EPA) details the determination of carbonyl compounds by derivatization with DNPH followed by HPLC analysis. epa.gov

Amino Acids and Peptides : HPLC methods have been developed to resolve stereoisomers of amino acids and peptides after derivatization with 2,4-dinitrofluorobenzene (DNFB) to form N-2,4-dinitrophenyl (DNP) derivatives. nih.gov

Dinitrophenol : HPLC is used to monitor the degradation of 2,4-DNP and identify its transformation products, such as the hydride-Meisenheimer complex. researchgate.net

Table 2: Analytical Methods for Related Nitroaromatic Compounds

Analyte/ClassMethodReagent/TechniqueDetectorReference(s)
Carbonyl CompoundsHPLC2,4-Dinitrophenylhydrazine (DNPH) DerivatizationUV/Vis epa.gov
Phenolic DrugsSpectrophotometryOxidative coupling with DNPHColorimetric researchgate.net
Amino AcidsHPLC2,4-Dinitrofluorobenzene (DNFB) Derivatization- nih.gov
2,4-DinitrophenolHPLCDirect analysisUV/Vis researchgate.net
DopamineSpectrophotometryDerivatization with DNPHColorimetric turkjps.orgnih.gov
Muscone (Ketone)HPLCDNPH DerivatizationUV (365 nm) researchgate.net

Electrochemical Detection Approaches (e.g., Cyclic Voltammetry with MIPs)

The detection of nitroaromatic compounds, a class to which this compound belongs, is of significant interest in environmental monitoring. Electrochemical methods offer a promising avenue for their detection due to their inherent advantages, including high sensitivity, rapid response times, and the potential for miniaturization for on-site analysis. Among these techniques, cyclic voltammetry (CV) coupled with molecularly imprinted polymers (MIPs) stands out as a particularly powerful approach for achieving selective and sensitive detection.

Molecularly imprinted polymers are synthetic materials designed to have custom-made recognition sites that are complementary in shape, size, and functional group orientation to a target analyte. This "molecular memory" allows for the selective binding of the target molecule, even in the presence of other structurally similar compounds. In the context of electrochemical sensors, MIPs can be integrated onto an electrode surface, enhancing the sensor's selectivity and sensitivity by pre-concentrating the analyte at the electrode-solution interface.

The general principle involves the electropolymerization of a monomer in the presence of the template molecule (or a molecule structurally similar to the analyte). After polymerization, the template is removed, leaving behind specific recognition cavities within the polymer matrix. When the sensor is exposed to a sample containing the target analyte, the analyte molecules selectively rebind to these cavities. This binding event can be transduced into a measurable electrochemical signal using techniques like cyclic voltammetry or differential pulse voltammetry (DPV).

While specific research on the electrochemical detection of this compound using MIPs is not extensively documented, the successful application of this methodology to structurally related dinitro-compounds like 2,4-dinitrophenol (DNP) and 2,4-dinitrophenylhydrazine (2,4-DNPH) provides a strong proof-of-concept for its potential applicability.

Research Findings on Related Compounds

Studies on analogous nitroaromatic compounds demonstrate the feasibility and effectiveness of MIP-based electrochemical sensors. For instance, a voltammetric sensor using a dummy molecularly imprinted polymer (MIP) with 2,4-dinitrophenol (DNP) as the template has been developed for the quantification of both DNP and 2,4,6-trinitrotoluene (B92697) (TNT). mdpi.com This sensor, which integrated the MIP onto a graphite (B72142) epoxy composite (GEC) electrode, exhibited a linear response towards DNP and TNT. mdpi.com

Similarly, various electrochemical sensors have been fabricated for the detection of 2,4-dinitrophenylhydrazine (2,4-DNPH). One such sensor utilized a modified carbon paste electrode and demonstrated a quasi-reversible system with a wide linearity range for both oxidation and reduction of 2,4-DNPH. amecj.com Another approach involved a two-way electrochemical sensor capable of detecting both 2,4-DNPH and its metabolite, showcasing the versatility of these electrochemical systems. mdpi.comresearchgate.net The modification of electrodes with materials like poly-p-aminobenzoic acid-manganese oxide has also been explored to enhance the detection of 2,4-DNPH. mdpi.com

The following table summarizes the performance of various electrochemical sensors for the detection of compounds structurally related to this compound, highlighting the typical analytical parameters achieved with these methods.

AnalyteElectrode/Sensor TypeTechniqueLinear Range (µM)Detection Limit (µM)
2,4-Dinitrophenol (DNP)Dummy MIP on Graphite Epoxy Composite ElectrodeDPV1.5 - 8.00.59
2,4,6-Trinitrotoluene (TNT)Dummy MIP on Graphite Epoxy Composite ElectrodeDPV1.3 - 6.50.29
2,4-Dinitrophenylhydrazine (2,4-DNPH)Modified Carbon Paste ElectrodeCV1 - 1000 (oxidation)-
2,4-Dinitrophenylhydrazine (2,4-DNPH)Polyoxometalate-based sensor-1 - 7000.012
2,4-Dinitrophenylhydrazine (2,4-DNPH)Poly-p-aminobenzoic acid-manganese oxide modified electrode-0.5 - 900.08

Table 1: Performance of Electrochemical Sensors for Dinitro-Compounds.

The data presented in Table 1 underscores the high sensitivity and wide linear ranges achievable with electrochemical detection methods for nitroaromatic compounds. The use of molecularly imprinted polymers, in particular, contributes significantly to the selectivity of these sensors, a critical factor in the analysis of complex environmental samples. The successful application of these approaches to compounds like DNP and 2,4-DNPH strongly suggests that a similar strategy could be effectively employed for the development of a selective and sensitive electrochemical sensor for this compound.

Derivatives, Analogues, and Comparative Research

Synthesis and Mechanistic Studies of 2,4-Dinitrophenyl Esters with Varied Acyl Groups

The 2,4-dinitrophenoxy group is an excellent leaving group, making 2,4-dinitrophenyl esters effective acylating agents. Research into these esters often involves varying the acyl group to study the effects on reaction kinetics and mechanisms.

A study on the acyl group transfer reactions of 2,4-dinitrophenyl 5-substituted-2-furoates with phenoxides in an aqueous DMSO solution demonstrated a two-step addition-elimination mechanism. mdpi.com The findings indicated that the initial nucleophilic attack is the rate-determining step. mdpi.com Kinetic data from these experiments provide insight into the transition state of the reaction. mdpi.comresearchgate.net

Comparative analysis with analogous thienyl esters showed that changing the non-leaving group from thienyl to furyl had a minimal effect on the transition state structure. mdpi.comresearchgate.net However, a significant observation was the shift in the rate-determining step when the nucleophile was changed from amines to phenoxides, underscoring the nucleophile's critical role in the reaction mechanism. mdpi.comresearchgate.net This understanding is crucial for optimizing synthetic strategies in the production of fine chemicals and pharmaceuticals where esterified compounds are common intermediates. mdpi.com

Table 1: Kinetic Data for Acyl Transfer Reactions of 2,4-Dinitrophenyl Furoates

Parameter Value Range Interpretation
βacyl -2.24 to -2.50 Indicates the rate-determining step is the nucleophilic attack by aryloxides.
ρ(x) 3.18 to 3.56 Reflects the sensitivity of the reaction rate to substituents on the furoate ring.
βnuc 0.81 to 0.84 Indicates a significant degree of bond formation between the nucleophile and substrate in the transition state.

Data sourced from studies on the reactions of 2,4-dinitrophenyl 5-substituted-2-furoates with 4-substituted phenoxides. mdpi.com

Preparation and Research Utility of 2,4-Dinitrophenyl Hydrazone Derivatives

2,4-Dinitrophenylhydrazine (B122626) (DNPH), often dissolved in methanol (B129727) and sulfuric acid to form Brady's reagent, is a key analytical tool. ijrpc.comwikipedia.orgchemguide.co.uk It is prepared through the reaction of hydrazine (B178648) sulfate (B86663) with 2,4-dinitrochlorobenzene. ijrpc.comorgsyn.org

The primary research utility of DNPH lies in its reaction with carbonyl compounds. It readily reacts with aldehydes and ketones in a condensation reaction, which is also considered an addition-elimination reaction. ijrpc.comwikipedia.org In this reaction, the nucleophilic -NH₂ group of DNPH attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a 2,4-dinitrophenylhydrazone. ijrpc.comwikipedia.org

These hydrazone derivatives are typically brightly colored crystalline solids, making them highly useful for qualitative analysis. fiveable.mebyjus.com Notably, DNPH does not react with other carbonyl-containing functional groups like esters, amides, or carboxylic acids. wikipedia.orgquora.comstackexchange.com This is because resonance delocalizes the positive charge on the carbonyl carbon onto the adjacent heteroatom (oxygen or nitrogen), making it less electrophilic and thus less reactive towards nucleophilic attack by DNPH. stackexchange.com

Application in Carbonyl Compound Characterization

The formation of a yellow, orange, or red precipitate upon adding Brady's reagent to a sample is a classic positive test for the presence of an aldehyde or a ketone. ijrpc.comchemguide.co.uk The color of the precipitate can give a preliminary indication of the carbonyl compound's structure; aromatic carbonyls tend to produce redder precipitates, while aliphatic ones are typically more yellow. wikipedia.orgsjpas.comijsrst.com

Beyond simple detection, the 2,4-dinitrophenylhydrazone derivatives are instrumental in the identification of the specific aldehyde or ketone. The solid hydrazone precipitate can be isolated, purified by recrystallization, and characterized by its sharp, distinct melting point. byjus.comijsrst.com By comparing the measured melting point to known values from literature databases, the original carbonyl compound can be identified. byjus.com This technique has long been a staple in qualitative organic analysis, although it is now often supplemented by modern spectroscopic methods. wikipedia.org

Table 2: Precipitate Color of 2,4-Dinitrophenylhydrazone Derivatives

Carbonyl Compound Type Conjugation Typical Precipitate Color Example
Aliphatic Aldehyde/Ketone Unconjugated Yellow Acetone ijrpc.com
Aromatic Aldehyde/Ketone Conjugated Orange to Red Benzaldehyde ijrpc.com

The color of the hydrazone is influenced by the extent of conjugation in the original carbonyl compound. ijrpc.comwikipedia.org

Comparative Analysis with Other Activated Esters

In fields like peptide synthesis, the carboxyl group of an amino acid must be "activated" to facilitate amide bond formation. rsc.org 2,4-Dinitrophenyl esters were among the activated esters used for this purpose. However, the field has evolved, with a range of other activated esters being developed, each with specific advantages.

Commonly used alternatives include N-hydroxysuccinimide (OSu or NHS) esters and pentafluorophenyl (OPfp) esters. bachem.com These are often preferred in modern solid-phase peptide synthesis (SPPS) due to their high reactivity and the ability to minimize side reactions like racemization. rsc.orgbachem.comnih.gov While 2,4-dinitrophenyl esters are effective, their reaction rates can be insufficient for the rapid, automated synthesis methods used today. nih.gov

A comparative study involving 4-nitrophenyl (PNP) esters and 2,3,5,6-tetrafluorophenyl (TFP) esters for radiolabelling biomolecules highlighted the superiority of PNP esters under certain conditions due to favorable acylation kinetics. rsc.org The choice of an activated ester is a balance of reactivity, stability, and the potential for side reactions, with different esters being optimal for different synthetic challenges. rsc.orgbachem.com

Research on Functionalized Dinitrophenyl Compounds (e.g., Sulfenyl Chlorides)

Beyond esters and hydrazines, the dinitrophenyl group can be incorporated into other reactive molecules. 2,4-Dinitrobenzenesulfenyl chloride is a notable example of a functionalized dinitrophenyl compound. nih.govtcichemicals.com This reagent is used to introduce the 2,4-dinitrophenylthio group into other molecules. It reacts with a variety of compounds, including alcohols and alkenes. acs.orgnih.gov For instance, its reaction with alcohols yields 2,4-dinitrobenzenesulfenate esters. acs.org In reactions with alkenes, it can undergo electrophilic addition to the double bond, leading to the formation of β-chloro thioethers or, in some cases, cyclized, condensed heterocyclic products. nih.gov

Another related reagent is 2,4-dinitrobenzenesulfonyl chloride, which is used for the sulfonation of compounds, such as the protection of primary amines to form stable sulfonamides. sigmaaldrich.comfishersci.com These functionalized reagents demonstrate the versatility of the dinitrophenyl moiety as a building block for creating highly reactive species for organic synthesis.

Future Perspectives and Unaddressed Research Questions

Exploration of Novel Reaction Catalyses

The conventional synthesis of 2,4-Dinitrophenyl benzoate (B1203000) involves the reaction of 2,4-dinitrophenol (B41442) with benzoyl chloride, typically in the presence of a base. ontosight.ai While effective at a laboratory scale, future research should focus on developing more advanced and sustainable catalytic systems to enhance reaction efficiency, selectivity, and environmental compatibility.

Unaddressed research questions in this area include:

Organocatalysis: Can non-metallic, organic catalysts mediate the esterification process? The exploration of catalysts like 4-dimethylaminopyridine (B28879) (DMAP) analogues or N-heterocyclic carbenes (NHCs) could offer milder reaction conditions and reduce metal contamination in the final product.

Nanocatalysis: Could functionalized nanoparticles (e.g., magnetic nanoparticles coated with a catalytic moiety) facilitate the synthesis and simplify product purification? Such catalysts could offer high surface area-to-volume ratios, leading to enhanced reaction rates and easy recovery and reuse, aligning with the principles of green chemistry.

Biocatalysis: Is it possible to use enzymes, such as lipases, for the regioselective synthesis or hydrolysis of 2,4-Dinitrophenyl benzoate? Biocatalysts operate under mild conditions of temperature and pH with high specificity, which could be harnessed for precise chemical transformations.

Phase-Transfer Catalysis: For reactions involving immiscible reactants, could phase-transfer catalysts improve reaction rates and yields by facilitating the transport of reactants across the phase boundary? This could be particularly relevant for scaling up the synthesis.

Future research in this domain will be critical for optimizing the production of this compound and related esters, making them more accessible for further study and potential applications.

Development of Predictive Models for Reactivity

The reactivity of this compound is characterized by the interplay between the ester functional group and the electron-withdrawing nitro groups on the phenyl ring. ontosight.ai While general principles of nucleophilic substitution are understood, the development of robust computational models can provide a quantitative and predictive understanding of its behavior. researchgate.netresearchgate.net

Future research should leverage computational chemistry to build these predictive models:

Density Functional Theory (DFT) Calculations: DFT can be employed to calculate key molecular properties that govern reactivity. frontiersin.org This includes mapping the electron density to identify electrophilic and nucleophilic sites, calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict susceptibility to attack, and modeling the transition states of potential reactions to determine activation energies. frontiersin.orgrsc.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in various solvents and its interaction with other reagents over time. frontiersin.orgnih.gov This can provide insights into reaction mechanisms, the role of the solvent in stabilizing intermediates, and the conformational changes that influence reactivity.

Quantitative Structure-Activity Relationship (QSAR) Models: By synthesizing a library of related dinitrophenyl esters and measuring their reactivity, QSAR models can be developed. These statistical models correlate chemical structure with reactivity, enabling the prediction of properties for yet-unsynthesized analogues.

The table below illustrates the type of data that could be generated through DFT calculations to build these predictive models.

Computational MetricPredicted Value (Illustrative)Implication for Reactivity
HOMO Energy-8.5 eVIndicates the energy of the highest energy electrons available for donation.
LUMO Energy-2.1 eVA low LUMO energy suggests high susceptibility to nucleophilic attack.
HOMO-LUMO Gap6.4 eVA larger gap generally indicates higher molecular stability. frontiersin.org
Electrostatic Potential on Carbonyl Carbon+0.65 eA high positive charge confirms this site as a primary target for nucleophiles.
Bond Dissociation Energy (Acyl-Oxygen)320 kJ/molPredicts the energy required to cleave the ester bond, a key step in many reactions. researchgate.net

This table contains illustrative data for explanatory purposes.

By developing and validating these models, chemists can predict the outcomes of reactions, design more effective experiments, and screen for molecules with desired reactivity profiles without the need for extensive empirical work.

Investigation of Intermolecular Interactions and Self-Assembly

The structure of this compound, with its aromatic rings and highly polar nitro groups, suggests a rich potential for engaging in various non-covalent intermolecular interactions. These forces can dictate the compound's physical properties in the solid state and could potentially be harnessed to create ordered supramolecular structures through self-assembly. Research on structurally similar compounds like 2,4-dinitrophenylhydrazine (B122626) has revealed complex networks of hydrogen bonds and other interactions. researchgate.net

Key research questions include:

What is the precise crystal structure of this compound? X-ray crystallography studies are needed to determine its solid-state packing and identify the specific intermolecular contacts.

What types of non-covalent interactions are dominant? Investigations could reveal hydrogen bonds (C-H···O), π-π stacking between the aromatic rings, and dipole-dipole interactions involving the nitro and ester groups. researchgate.net

Can this compound self-assemble into higher-order structures? Exploring its behavior at interfaces or in specific solvents could reveal the formation of nanofibers, layers, or other organized materials, similar to other aromatic systems. rsc.orgrsc.org

The potential intermolecular interactions are summarized in the table below.

Interaction TypePotential Participating GroupsSignificance
Hydrogen BondingC-H bonds of the aromatic rings and oxygen atoms of the nitro/ester groups.Influences crystal packing and solubility. researchgate.net
π-π StackingBenzene and dinitrophenyl rings.Contributes to the stability of aggregated structures.
Dipole-DipolePolar C=O and N=O bonds.Orients molecules in the solid state and in solution.
n-π InteractionsLone pair electrons on oxygen atoms and the π-system of the aromatic rings.A weaker, but potentially significant, stabilizing interaction.

Understanding these interactions is fundamental to controlling the material properties of this compound and could pave the way for its use in materials science, for instance, in the development of novel sensors or electronic materials. researchgate.net

Integration of Multidisciplinary Approaches in Research

To fully unlock the potential of this compound, future research must transcend the traditional boundaries of organic chemistry. An integrated, multidisciplinary approach is essential for exploring its properties and applications comprehensively.

Future research should focus on the synergy between different fields:

Materials Science: The potential for self-assembly and the presence of nitro groups, which can confer specific optical and electronic properties, make this compound a candidate for new materials. ontosight.airsc.org Research could explore its use in creating thin films, non-linear optical materials, or as a component in electrochemical sensors. researchgate.netresearchgate.net

Biochemistry and Pharmacology: Nitrophenyl esters can serve as substrates or probes for enzymatic activity. ontosight.ai Future studies could investigate the interaction of this compound with specific biological targets, such as enzymes or proteins. mdpi.com This requires a combination of organic synthesis, biochemical assays, and computational docking studies. nih.gov

Analytical Chemistry: Derivatives of dinitrophenylhydrazine are famously used for the characterization of aldehydes and ketones. ncert.nic.inbyjus.com Research could explore whether this compound or its derivatives can be used to develop new colorimetric or electrochemical sensors for specific analytes. nih.gov

Environmental Chemistry: Understanding the fate and transformation of this compound in the environment is crucial. This involves studying its degradation pathways (photolytic, hydrolytic, microbial) and developing sensitive analytical methods for its detection, an endeavor that combines synthetic, analytical, and environmental sciences.

By fostering collaborations between synthetic chemists, computational modelers, materials scientists, and biochemists, the scientific community can address more complex questions and accelerate the discovery of new functionalities and applications for this compound.

Q & A

Q. What are the common synthetic routes for preparing 2,4-dinitrophenyl benzoate derivatives, and how are reaction conditions optimized?

Derivatives like hydrazones or Schiff bases are synthesized via condensation reactions. For example, heating a ketone solution with 2,4-dinitrophenyl hydrazine in a water bath yields hydrazone precipitates, while hydroxylamine forms oxime derivatives . Reaction optimization involves controlling temperature, solvent choice (e.g., DMSO), and stoichiometry to maximize yield and purity. Pseudo-first-order kinetics are often confirmed by plotting ln(AAt) vs. time .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Key methods include:

  • IR spectroscopy to identify coordination sites (e.g., C=N stretching in Schiff bases at ~1600 cm<sup>−1</sup>) .
  • <sup>1</sup>H NMR to confirm hydrazone proton environments.
  • UV-Vis spectroscopy to analyze electronic transitions in metal complexes (e.g., d-d transitions in Cr(III) or Fe(II) complexes) .
  • Mass spectrometry for molecular ion validation .

Q. How are 2,4-dinitrophenyl derivatives used in analytical chemistry?

These derivatives react selectively with free amino groups in peptides or proteins. For example, 2,4-dinitrofluorobenzene forms bright yellow N-(2,4-dinitrophenyl)amino acid derivatives after hydrolysis, enabling terminal amino acid identification via crystallization .

Advanced Research Questions

Q. How do reaction kinetics and mechanisms vary for nucleophilic aromatic substitution (NAS) in 2,4-dinitrophenyl derivatives?

NAS reactions with hydrazine in DMSO follow pseudo-first-order kinetics. The absence of general base catalysis is confirmed by linear kobs vs. [hydrazine] plots passing through the origin. Rate constants (kA) and thermodynamic parameters (ΔH°, ΔS°) are determined using Arrhenius and Eyring equations. For example, leaving groups like –OMe or –SO2Ph significantly affect activation barriers .

Q. What strategies resolve contradictions in kinetic data for this compound reactions?

Discrepancies in rate constants under varying conditions (e.g., solvent polarity, nucleophile concentration) are analyzed by:

  • Repeating experiments with ≥5 hydrazine concentrations to validate linearity.
  • Comparing ΔS° values to infer transition state entropy changes.
  • Using computational models to reconcile experimental vs. theoretical kA values .

Q. How are Schiff base metal complexes synthesized, and how is their geometry confirmed?

Cr(III) and Fe(II) complexes are synthesized by condensing 2,4-dinitrophenyl hydrazine with ligands like 2-aminobenzoic acid. A 1:1 metal-ligand ratio is confirmed via CHN microanalysis. Octahedral geometry is deduced from:

  • Magnetic moment measurements (e.g., μeff = 3.8–4.1 BM for Cr(III)).
  • Electronic spectra showing d-d transitions consistent with octahedral fields .

Q. How do computational methods enhance the study of 2,4-dinitrophenyl derivatives as enzyme inhibitors?

Molecular docking predicts binding affinities of derivatives like N-(2,4-dinitrophenyl)benzamide to MAO A/B active sites. Surface complementarity analysis explains selectivity (e.g., MAO B inhibition with Ki = 6.3 nM). In vitro IC50 values validate computational results .

Q. What challenges arise in achieving selective MAO inhibition with 2,4-dinitrophenyl derivatives?

Selectivity depends on substituent effects. For instance, bulkier groups on the benzamide ring reduce MAO A affinity due to steric clashes. Modifications to the dinitrophenyl moiety alter π-π stacking interactions, impacting inhibitor-enzyme binding .

Q. How is the electrolytic nature of metal complexes assessed?

Molar conductivity measurements in DMF or DMSO distinguish electrolytic vs. non-electrolytic complexes. For example, [CrL(H2O)2Cl)]Cl exhibits high Λm (~120 S cm<sup>2</sup> mol<sup>−1</sup>), confirming its ionic dissociation in solution .

Q. How do leaving groups influence NAS thermodynamics in 2,4-dinitrophenyl derivatives?

Electron-withdrawing groups (e.g., –SO2Ph) lower ΔH° by stabilizing transition states, while bulky groups increase ΔS° due to reduced solvation entropy. These trends are quantified using linear free-energy relationships (LFERs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.